2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H27F3N4O2S and its molecular weight is 468.54. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclopenta[d]pyrimidine core, which is known for its diverse biological activities. The presence of the diethylamino group and the trifluoromethyl phenyl moiety may enhance its pharmacokinetic properties and target specificity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with compounds containing the cyclopenta[d]pyrimidine scaffold. These activities include:
- Antitumor Activity : Compounds with similar structures have shown significant inhibitory effects against various cancer cell lines. For instance, pyrido[2,3-d]pyrimidines have demonstrated antitumor properties by inhibiting key kinases involved in cancer progression .
- CNS Activity : Some derivatives exhibit central nervous system (CNS) depressive effects and potential anticonvulsant properties . The sigma-1 receptor antagonism has been linked to analgesic effects in animal models .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:
- Kinase Inhibition : Similar compounds have been reported to inhibit various kinases such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Receptor Modulation : The compound may interact with sigma receptors, which play a role in pain modulation and neuroprotection. Studies indicate that sigma receptor antagonists can provide therapeutic benefits in pain management .
Case Studies and Experimental Data
- In Vitro Studies : A study evaluating the biological activity of related cyclopenta[d]pyrimidine derivatives found that certain modifications significantly enhanced their potency against cancer cell lines such as A549 (lung cancer) and PC-3 (prostate cancer). The IC50 values for some derivatives were reported as low as 1.54 μM for prostate cancer cells .
- Animal Models : In vivo studies have demonstrated that compounds targeting sigma receptors can produce dose-dependent analgesic effects. For example, a derivative exhibited significant anti-nociceptive activity in formalin-induced pain models .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4O2S/c1-3-28(4-2)12-13-29-18-11-7-8-15(18)20(27-21(29)31)32-14-19(30)26-17-10-6-5-9-16(17)22(23,24)25/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIPWMKRTVBIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.